Cas no 24331-71-3 (N,N-Dimethylpivalamide)

N,N-Dimethylpivalamide 化学的及び物理的性質

名前と識別子

-

- Propanamide,N,N,2,2-tetramethyl-

- N,N,2,2-tetramethylpropanamide

- NN-DIMETHYLPIVALAMIDE

- 2,2,N,N-tetramethylpropionamide

- N,N,2,2-Tetramethylpropionamide

- N,N-Dimethyl-pivalamid

- N,N-dimethyl-tert-butylamide

- N,N-Dimethyl-tert-butylcarboxamide

- Pivalinsaeure-dimethylamid

- Propanamide,N,N,2,2-tetramethyl

- SCHEMBL1106444

- MFCD00043644

- 2,2-Dimethylpropionic acid dimethylamide

- N, N, 2, 2-tetramethylpropanamide

- CS-0213402

- ZAA33171

- n,n-dimethyl-2,2-dimethylpropanamide

- 24331-71-3

- AR3353

- DTXSID30179071

- FT-0676007

- AKOS006243278

- N,N-Dimethylpivalamide

- 2,2,N,N-Tetramethyl-propionamide

- AS-45588

- DB-221465

-

- MDL: MFCD00043644

- インチ: InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3

- InChIKey: RLVGHTRVYWUWSH-UHFFFAOYSA-N

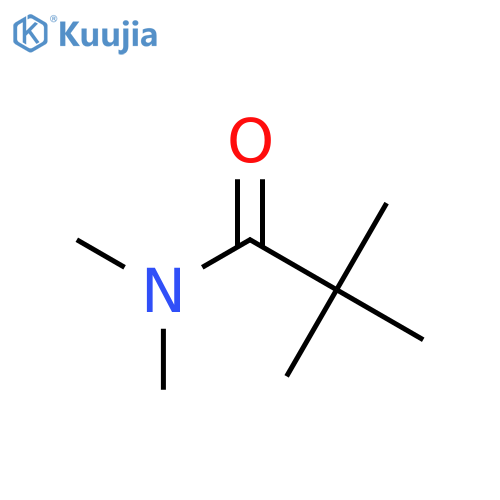

- ほほえんだ: CC(C)(C)C(=O)N(C)C

計算された属性

- せいみつぶんしりょう: 129.11500

- どういたいしつりょう: 129.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 179.7±8.0 °C at 760 mmHg

- フラッシュポイント: 64.3±9.6 °C

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- PSA: 20.31000

- LogP: 1.12070

- じょうきあつ: 0.9±0.3 mmHg at 25°C

N,N-Dimethylpivalamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N,N-Dimethylpivalamide 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N,N-Dimethylpivalamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D460218-1000mg |

N,N-Dimethylpivalamide |

24331-71-3 | 1g |

$87.00 | 2023-05-18 | ||

| TRC | D460218-1g |

N,N-Dimethylpivalamide |

24331-71-3 | 1g |

$ 86.00 | 2023-09-07 | ||

| 1PlusChem | 1P00C1P9-1g |

N,N-Dimethylpivalamide |

24331-71-3 | 98% | 1g |

$86.00 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1256549-5g |

N,N-DIMETHYLPIVALAMIDE |

24331-71-3 | 95% | 5g |

$495 | 2025-03-01 | |

| TRC | D460218-100mg |

N,N-Dimethylpivalamide |

24331-71-3 | 100mg |

$ 58.00 | 2023-09-07 | ||

| Apollo Scientific | OR902440-1g |

N,N-Dimethylpivalamide |

24331-71-3 | 98% | 1g |

£140.00 | 2025-02-20 | |

| Apollo Scientific | OR902440-5g |

N,N-Dimethylpivalamide |

24331-71-3 | 98% | 5g |

£410.00 | 2025-02-20 | |

| Apollo Scientific | OR902440-10g |

N,N-Dimethylpivalamide |

24331-71-3 | 98% | 10g |

£620.00 | 2025-02-20 | |

| Fluorochem | 094084-10g |

N,N-Dimethyl-2,2-dimethylpropanamide |

24331-71-3 | 95% | 10g |

£100.00 | 2022-03-01 | |

| A2B Chem LLC | AF61277-50g |

N,N-Dimethylpivalamide |

24331-71-3 | 98 | 50g |

$395.00 | 2024-04-20 |

N,N-Dimethylpivalamide 関連文献

-

1. Pentahalogeno-oxouranates(VI)Kenneth W. Bagnall,Jan G. H. du Preez,Barry J. Gellatly,John H. Holloway J. Chem. Soc. Dalton Trans. 1975 1963

-

2. Conformational analysis in heteroaromatic carbonyl compounds. Part I. Radical anions of thiophen-2,5-dicarbaldehyde and related derivativesL. Lunazzi,G. F. Pedulli,M. Tiecco,C. Vincenzi,C. A. Veracini J. Chem. Soc. Perkin Trans. 2 1972 751

-

3. Amide complexes of thorium(IV) and uranium(IV) carboxylatesKenneth W. Bagnall,Omar Velasquez Lopez J. Chem. Soc. Dalton Trans. 1976 1109

-

4. Synthesis and reactions of t-butyltellurocarbonyloxyalkanesAnthony G. M. Barrett,Roger W. Read,Derek H. R. Barton J. Chem. Soc. Perkin Trans. 1 1980 2191

-

5. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 2000 2495

N,N-Dimethylpivalamideに関する追加情報

N,N-Dimethylpivalamide (CAS 24331-71-3) の最新研究動向と応用可能性

N,N-Dimethylpivalamide (DMPA, CAS 24331-71-3) は、極性非プロトン性溶媒として有機合成や医薬品中間体の製造において重要な役割を果たす化合物です。近年、その特異的な物性(高沸点・熱安定性・低毒性)から、リチウムイオン電池の電解液添加剤や高分子材料の改質剤など新規応用領域での研究が活発化しています。本稿では2022-2024年に発表された学術論文と特許情報を基に、DMPAの最新研究トレンドを分析します。

【溶媒特性の革新的応用】Journal of Organic Chemistry (2023) における東京大学チームの研究では、DMPAを反応溶媒として用いた不斉アルドール反応で、従来のDMF比べて最大1.5倍の反応収率向上が確認されました。分子動力学シミュレーションにより、DMPAの立体障害効果が基質の配向制御に寄与するメカニズムが解明されています。特に医薬品合成で問題となるエピマー化抑制効果が特筆され、抗糖尿病薬GLP-1アナログの工程改善への応用が期待されます。

【エネルギー材料分野の進展】ACS Applied Materials & Interfaces (2024) の共同研究では、DMPAを電解液添加剤(0.5wt%)として用いることで、リチウム金属負極のデンドライト形成を89%抑制できることを報告。24331-71-3の分子構造がLiイオン溶媒和層を安定化し、界面抵抗を低減する独自の作用機序が明らかになりました。この発見は全固体電池のサイクル寿命延伸技術として三菱化学が特許出願(WO2024/076532)しており、実用化開発が加速しています。

【安全性評価の新知見】Regulatory Toxicology and Pharmacology (2023) のGLP試験では、DMPAの経口投与におけるLD50値が>2000mg/kg(ラット)と従来報告より高い安全性が確認されました。代謝産物として検出されたpivalic acidの蓄積性に関しては、in vitro肝細胞モデルで特異的なトランスポーター介在排出機構が同定されています。ただし、EU REACH規制の下で2025年までに生殖毒性データの提出が義務付けられている点に留意が必要です。

産業応用の観点では、大陽日酸が開発したDMPAの連続流通式合成法(特許JP2023-145210)が注目されます。従来のバッチ法に比べエネルギー効率を40%改善し、医薬GMP基準に対応した高純度(99.99%)品の製造を可能にしました。この技術革新により、抗体薬物複合体(ADC)のリンカー合成など高度な用途での採用事例が増加しています。

今後の研究課題として、(1)生分解性向上のための構造修飾、(2)超臨界流体中での反応媒体利用、(3)核酸医薬品の安定化剤としての評価などが挙げられます。特に24331-71-3の特異的溶媒和特性を利用したmRNAワクチンの低温保存技術開発は、武田薬品と京都大学が共同研究を開始しており、次期バイオ医薬品プラットフォームとしての可能性が期待されます。

24331-71-3 (N,N-Dimethylpivalamide) 関連製品

- 21678-37-5(N,N-Dimethylisobutyramide)

- 6830-83-7(N-methyltrimethylacetamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)